molecular formula C19H15NO6S B2533732 2-((1-(2-(Methoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid CAS No. 924865-44-1

2-((1-(2-(Methoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

Cat. No.: B2533732
CAS No.: 924865-44-1
M. Wt: 385.39
InChI Key: INAHNTNIZZRBSW-UHFFFAOYSA-N
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Description

2-((1-(2-(Methoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxycarbonyl group, a dioxopyrrolidinyl group, and a thio-substituted benzoic acid moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-(Methoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate compounds, such as 2-(Methoxycarbonyl)benzoic acid and 2,5-dioxopyrrolidin-3-thiol. These intermediates are then subjected to a series of condensation and cyclization reactions under controlled conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pH settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are used to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-((1-(2-(Methoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or the thio group to a thiol.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but typically involve specific temperatures, solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-((1-(2-(Methoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique molecular structure and reactivity.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-(2-(Methoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s thio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the methoxycarbonyl and dioxopyrrolidinyl groups may interact with other biomolecules, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Methoxycarbonyl)benzoic acid: Shares the methoxycarbonyl group but lacks the dioxopyrrolidinyl and thio groups.

    2,5-Dioxopyrrolidin-3-thiol: Contains the dioxopyrrolidinyl and thio groups but lacks the methoxycarbonyl group.

    Thio-substituted benzoic acids: Similar structure with variations in the substituents on the benzoic acid moiety.

Uniqueness

2-((1-(2-(Methoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-[1-(2-methoxycarbonylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO6S/c1-26-19(25)11-6-2-4-8-13(11)20-16(21)10-15(17(20)22)27-14-9-5-3-7-12(14)18(23)24/h2-9,15H,10H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INAHNTNIZZRBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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